2-Nitro-1-phenylpropane
Overview
Description
2-Nitro-1-phenylpropane, also known as 2-Nitro-2-phenyl-propane-1,3-diol, is a chemical compound from the aromatic group of compounds . It is a light-yellow crystalline solid with a distinct smell . The molecular formula is C9H11NO4 .
Synthesis Analysis
The synthesis of 2-phenyl-1,3-propanediol has been carried out in the past, and it involves the oxidation of phenyl substituted benzaldehyde oximes to the corresponding phenyl substituted nitromethyl benzenes using peracetic acid . This procedure involves the reaction with formaldehyde to form stable 2-phenyl substituted 2-nitro-1,3-propanediols .Molecular Structure Analysis
The molecular structure of 2-Nitro-1-phenylpropane is based on structures generated from information available in ECHA’s databases . The molecular weight is 165.189 .Chemical Reactions Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Nitro-1-phenylpropane include a density of 1.087g/cm3, a boiling point of 267.949°C at 760 mmHg, and a flash point of 117.384°C .Scientific Research Applications
Metabolic Studies : 2-Nitro-1-phenylpropane is metabolized in rabbit liver microsomes to form phenylacetone, a process that depends on microsomal protein, NADPH, and oxygen. This reaction is sensitive to carbon monoxide, suggesting the involvement of a metalloenzyme (Jonsson, Kammerer, & Cho, 1977). In another study, its in vitro metabolism by rabbit liver microsomes produced multiple metabolites including benzyl alcohol, benzoic acid, and phenylacetone (Kammerer, Distefano, Jonsson, & Cho, 1981).
Microbial Reduction : Some actinomycetes, such as Rhodococcus rhodochrous, can asymmetrically reduce 2-nitro-1-phenylpropane, producing optically active forms of the compound. The reaction's efficiency is influenced by the pH of the medium (Sakai, Nakazawa, Kondo, & Ohta, 1985).
Chemical Reactions : In organic chemistry, 2-nitro-1-phenylpropane undergoes various reactions. For example, it reacts with nitrous acid to produce 2-nitro-2-phenylpropane (Moodie, Richards, & Thorne, 1987). It also participates in the C-arylation of nitroalkanes and nitronate salts with aryllead triacetates, demonstrating its versatility in organic syntheses (Kozyrod & Pinhey, 1985).
Biological Activity : Studies on its analogs suggest potential biological activities. For example, 1-Nitro-2-phenylethane, a structurally similar compound, exhibits vasodilator effects by stimulating the soluble guanylate cyclase-cGMP pathway (Brito et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-nitropropylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBJLKIDAPUHSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101339857 | |
Record name | 2-Nitropropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101339857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-1-phenylpropane | |
CAS RN |
17322-34-8 | |
Record name | 2-Nitro-1-phenylpropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017322348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitro-1-phenylpropane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16191 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Nitropropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101339857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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